molecular formula C10H16 B7822772 3-Carene CAS No. 74806-04-5

3-Carene

Cat. No.: B7822772
CAS No.: 74806-04-5
M. Wt: 136.23 g/mol
InChI Key: BQOFWKZOCNGFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carene (3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene) is a bicyclic monoterpene, a high-purity analytical standard for use in laboratory research. It is a naturally occurring compound found in significant quantities in the volatile essential oils of Pinaceae plants like pine, as well as in herbs such as Piper nigrum L. (black pepper) . Research into this compound has revealed significant biological activities, making it a compound of interest for multiple research fields. Studies indicate potent antimicrobial properties, with a demonstrated mechanism of action against both Gram-positive and Gram-negative spoilage bacteria like Brochothrix thermosphacta and Pseudomonas species . Its antibacterial mechanism is multifaceted, involving disruption of the cell wall and membrane, leading to leakage of intracellular ions and proteins . This is followed by inhibition of key metabolic enzymes in the tricarboxylic acid (TCA) cycle, causing metabolic dysfunction and impaired energy synthesis, notably a decrease in cellular ATP content . Furthermore, research suggests this compound can bind to bacterial genomic DNA, affecting its conformation . In pharmacological research, this compound has shown sleep-enhancing effects in animal models, acting as a positive modulator of the GABAA-benzodiazepine receptor, similar to the action of zolpidem . Emerging in vitro studies also point to its potential anticancer properties, with evidence indicating it can induce apoptosis and arrest the cell cycle in breast cancer cells . This product is strictly for research use in applications including analytical chemistry, food science, microbiology, and pharmacology. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOFWKZOCNGFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Record name CARENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8405
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047462
Record name 3-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Carene is a colorless liquid with a sweet, turpentine-like odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a sweet, turpentine-like odor; [CAMEO], Solid, Colourless to light pale liquid; fruity aroma
Record name CARENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8405
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Carene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7830
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-Carene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name d-3-Carene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 3-CARENE (δ-3-CARENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/247
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

338 °F at 760 mmHg (USCG, 1999), 169.00 to 174.00 °C. @ 705.00 mm Hg, 175-178 °C
Record name CARENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8405
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name alpha-Carene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-CARENE (δ-3-CARENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/247
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Insoluble in water; soluble in benzene, pet ether, Slightly soluble (in ethanol)
Record name d-3-Carene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.860-0.868, 0.86
Record name CARENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8405
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name d-3-Carene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1341/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 3-CARENE (δ-3-CARENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/247
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

3.72 [mmHg]
Record name 3-Carene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7830
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13466-78-9, 74806-04-5
Record name CARENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8405
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Carene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13466-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074806045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Carene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,7-trimethylbicyclo[4.1.0]hept-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name alpha-Carene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-CARENE (δ-3-CARENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/247
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

< 25 °C
Record name alpha-Carene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthesis of 3 Carene

Botanical Distribution and Emission Profiles

3-Carene (B45970) is widely distributed in the plant kingdom, with a notable presence in coniferous trees and occurrence in several other plant genera. nih.govearthynow.comphytolab.com Its emission profiles can vary based on species, geographical location, and season. escholarship.orgresearchgate.netescholarship.org

Dominant Presence in Conifer Species

Coniferous trees are a primary source of this compound. earthynow.comnih.gov It is a common constituent of turpentine, sometimes found in high concentrations depending on the source. wikipedia.orgdivishanaturals.com Species within the Pinus and Picea genera are particularly known for containing this compound. phytolab.com For instance, it is reported as the second most abundant monoterpene in pine trees. researchgate.net Studies on Scots pine (Pinus sylvestris) have identified this compound as one of the main compounds emitted, often alongside α-pinene and β-pinene, collectively representing a significant portion of total terpene emissions. researchgate.netresearchgate.net In some instances, this compound has been the most prevalent terpene emitted by Pinus sylvestris. researchgate.net Pinus densiflora and Pinus koraiensis have also shown enhanced this compound levels, particularly in response to pine wood nematode infection. mdpi.comresearchgate.net Picea species, such as Norway spruce (Picea abies) and Sitka spruce (Picea sitchensis), also contain and emit this compound. nih.govnih.govmdpi.com

Occurrence in Other Plant Genera

Beyond conifers, this compound has been detected in a variety of other plant species. These include members of the Artemisia genus, such as Artemisia thuscula and Artemisia annua. nih.govnih.gov It is also found in Cymbopogon martinii (palmarosa). nih.gov Other reported sources include basil, bell peppers, rosemary, juniper oil, cypress, hops, and black pepper. earthynow.comdivishanaturals.comscentree.coplanet13.com The presence of significant quantities of Delta-3-Carene can indicate the use of Black Pepper essential oil in a fragrance. scentree.co

Geographical and Seasonal Variability in Emissions

The emission rates and relative abundance of this compound can exhibit geographical and seasonal variations. escholarship.orgresearchgate.netescholarship.org Studies on Scots pine have shown that the emission pattern of monoterpenes, including this compound, can vary slightly across seasons. researchgate.net While some studies suggest that seasonal variation may be tree or species-dependent rather than following a common trend, others have observed notable seasonal shifts. escholarship.orgescholarship.org For example, in a hemiboreal mixed forest, this compound was found to be a dominant monoterpene during winter. d-nb.info In Scots pine, emission rates of this compound have been reported to be significantly higher in certain provenances compared to others, indicating geographical influence. cdnsciencepub.com Seasonal variations in monoterpene emissions from Scots pine are well-documented, with emissions often following temperature fluctuations, though the relationship between enzyme activity, storage pools, and emissions is complex. copernicus.org High emission of certain monoterpenes, especially this compound, has been linked to the development of new needles in Scots pine. researchgate.net

Enzymatic Pathways and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, like other terpenes, is catalyzed by a class of enzymes known as terpene synthases (TPSs). researchgate.netnih.gov These enzymes play a central role in generating the structural diversity of plant terpenoids from common isoprenoid precursors. researchgate.netmdpi.com

Role of Terpene Synthase (TPS) Gene Family in Monoterpene Diversity

The terpene synthase gene family is responsible for the synthesis of various terpene molecules, including monoterpenes (C10), from precursor 'building blocks' like geranyl diphosphate (B83284) (GPP). researchgate.netnih.govmdpi.com The TPS family in plants is diverse and can be classified into several subfamilies (TPS-a to TPS-h). mdpi.comfrontiersin.org While some subfamilies are involved in primary metabolism, others, particularly TPS-a, TPS-b, and TPS-g, are predominantly associated with the production of specialized metabolites like monoterpenes and sesquiterpenes. researchgate.netoup.com In angiosperms, the TPS-b and TPS-g subfamilies generally encode enzymes for monoterpenoid biosynthesis. researchgate.netmdpi.com Gymnosperms, such as conifers, have a specific subfamily, TPS-d, which can encode mono-, sesqui-, and di-TPSs. researchgate.netmdpi.com The diversity of terpene compounds is influenced not only by the number of TPS genes but also by the ability of a single TPS enzyme to catalyze the formation of multiple terpenes from a single substrate. researchgate.net

Characterization of Specific this compound Synthase Genes

Specific terpene synthases are responsible for the formation of this compound. These enzymes catalyze the conversion of geranyl diphosphate (GPP) to (+)-3-Carene. uniprot.orguniprot.orgwikipedia.org (+)-3-Carene synthase has been characterized in several conifer species, including Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), Jack pine (Pinus banksiana), and Lodgepole pine (Pinus contorta). mdpi.comuniprot.orggenome.jpqmul.ac.uk In Sitka spruce, a small family of (+)-3-carene synthase-like genes (PsTPS-3car) has been identified, with different genes showing variations in copy number, transcript and protein expression, and catalytic efficiency, contributing to varying levels of (+)-3-Carene in different genotypes. nih.govnih.govresearchgate.net For example, one gene, PsTPS-3car2, was found to be expressed only in resistant trees with high (+)-3-Carene levels, and this gene was not detected in susceptible trees. nih.govresearchgate.net Functional characterization of recombinant PsTPS-3car enzymes revealed differences in activity that contribute to the distinct this compound profiles. nih.gov A methyl jasmonate-responsive this compound synthase (Li3CARS) gene has also been isolated and characterized from Lavandula x intermedia, demonstrating the enzymatic conversion of GPP to this compound. nih.gov

Influence of Genetic Variation and Gene Copy Number on this compound Phenotype

Genetic variation and the copy number of terpene synthase genes play a crucial role in determining the levels of this compound produced by a plant. Studies on Sitka spruce (Picea sitchensis) have shown a direct correlation between resistance to the white pine weevil (Pissodes strobi) and high levels of (+)-3-carene. researchgate.netresearchgate.net This variation in this compound levels is controlled by a small family of closely related (+)-3-carene synthase (PsTPS-3car) genes. researchgate.netresearchgate.net Resistant genotypes of Sitka spruce have higher levels of (+)-3-carene compared to susceptible genotypes, which show only trace amounts. researchgate.netresearchgate.net This difference is attributed to variations in PsTPS-3car gene copy number, as well as differences in gene and protein expression levels and catalytic efficiencies of the encoded enzymes. researchgate.netresearchgate.netnih.gov Specifically, the presence, transcript and protein expression, and enzyme activity of PsTPS-3car2 are significantly associated with the high levels of (+)-3-carene observed in resistant genotypes. nih.govnih.gov

Transcript and Proteome Level Expression Analysis in Plant Genotypes

Analysis of gene expression at the transcript and proteome levels further elucidates the genetic control of this compound production. In Sitka spruce, transcript profiling has identified differential expression patterns among the PsTPS-3car genes in resistant and susceptible genotypes. researchgate.netresearchgate.netnih.gov PsTPS-3car1 is expressed in both resistant and susceptible trees, while PsTPS-3car2 is expressed only in resistant trees, and PsTPS-3car3 is expressed only in susceptible trees. researchgate.netresearchgate.netnih.gov Genomic analysis revealed that the PsTPS-3car2 gene is not detected in the genomic DNA of susceptible trees, indicating a gene copy number variation contributing to the phenotype. researchgate.netresearchgate.netnih.gov Target-specific selected reaction monitoring has confirmed these differential expression patterns at the proteome level, demonstrating that the abundance of the corresponding proteins mirrors the transcript levels. researchgate.netresearchgate.netnih.gov

Catalytic Efficiencies and Product Specificity of this compound Synthases

The catalytic efficiency and product specificity of this compound synthases are key factors influencing the final monoterpene profile. Terpene synthases are known for their ability to produce multiple products from a single acyclic precursor. nih.gov The PsTPS-3car enzymes in Sitka spruce are multiproduct enzymes, producing a range of monoterpenes, albeit with different relative amounts of individual compounds depending on the specific enzyme. nih.gov

Kinetic characterization of recombinant PsTPS-3car enzymes has identified differences in the activities of PsTPS-3car2 and PsTPS-3car3, contributing to the distinct (+)-3-carene profiles of resistant and susceptible Sitka spruce genotypes. researchgate.netresearchgate.netnih.gov Amino acid variations within the active site, such as a leucine (B10760876) at position 596 in Sitka spruce TPSs, can promote the formation of (+)-3-carene, while a phenylalanine at the same position can favor the production of (-)-sabinene. nih.govacs.org This position is predicted to influence product profiles by differentially stabilizing reaction intermediates. nih.govacs.org Furthermore, this position also impacts catalytic efficiency. nih.govacs.org Mutations at position 596 with different side chains have resulted in enzymes with altered product profiles, highlighting the plasticity of these enzymes. nih.gov

Another example is the methyl jasmonate-responsive this compound synthase (Li3CARS) from Lavandula x intermedia. researchgate.netnih.gov Recombinant Li3CARS converts geranyl pyrophosphate (GPP) into this compound as the major product. researchgate.netnih.gov It also accepts neryl pyrophosphate (NPP) as a substrate, producing multiple products including a small amount of this compound. researchgate.netnih.gov The catalytic efficiency of Li3CARS for producing this compound is significantly higher with GPP as a substrate compared to NPP, suggesting that substrate availability can influence monoterpene metabolism. researchgate.netnih.gov

The kinetic parameters for Li3CARS with GPP are shown in the table below:

SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)
GPP3.69 ± 1.172.010.56
NPP--0.044

Note: Data for NPP are presented as kcat/Km only in the source. researchgate.netnih.gov

Environmental and Biotic Modulators of this compound Production

Impact of Light and Temperature on Emission Rates

Light and temperature are among the most important abiotic factors controlling the emission of monoterpenes from plants. mdpi.com Temperature generally has a strong influence on the emission rates of stored monoterpenes, while non-stored monoterpenes are often dependent on both temperature and light. mdpi.com Studies on Scots pine (Pinus sylvestris) have shown that this compound is a major emitted compound, and its emission rates can be well described by temperature-dependent algorithms. copernicus.org In Scots pine from southern Finland, Δthis compound contributed approximately 60-70% of the total observed monoterpene emission rates. copernicus.org

Research indicates that both photosynthetically active radiation (PAR) and temperature can stimulate delta-3-carene fluxes. mdpi.com However, the response to light can vary between compounds and species. lu.se For Norway spruce, this compound emissions have shown light-dependent fractions in some measured trees. lu.se Seasonal variations in monoterpene emission rates, including this compound, have also been observed, with higher rates often occurring during warmer periods or the growing season. mdpi.comcopernicus.orgescholarship.org

Response to Pathogen and Herbivore Attack

This compound plays a significant role in the defense of plants against pathogens and herbivores. researchgate.netresearchgate.netresearchgate.net It is constitutively produced in many members of the Pinaceae family for defense against biotic agents. researchgate.netfrontiersin.org

Studies have shown that the levels of this compound can change in response to attack. For instance, in Pinus densiflora, an increase in this compound levels was observed after inoculation with pinewood nematode (PWN). researchgate.net Similarly, in Pinus koraiensis, this compound emission increased noticeably after PWN infection, suggesting a role in the response to this pathogen. researchgate.net

In lodgepole pine, inoculation with certain fungal species has been shown to alter terpene chemistry. researchgate.net Some pathogens, like A. piniphila, increased the production of terpenes toxic to the mountain pine beetle (MPB), including this compound, potentially making trees less susceptible to subsequent beetle attacks. researchgate.net Conversely, other fungi reduced the production of such compounds. researchgate.net The heightened production of defense-related monoterpenes in tree phloem attacked by bark beetles and associated fungi can be a critical factor in conifer resistance. researchgate.net Increased concentrations of this compound have been associated with enhanced resistance of Pinus contorta var. latifolia to mountain pine beetle attack. researchgate.net

Methyl jasmonate (MeJA), a signaling molecule involved in plant defense responses, has been shown to up-regulate the transcriptional activity of the Li3CARS gene in Lavandula x intermedia, leading to increased this compound production. researchgate.netnih.gov This suggests a role for this compound in MeJA-mediated defense pathways.

Effects of Environmental Stressors on Terpenoid Profiles

Beyond biotic interactions, various environmental stressors can affect the terpenoid profiles of plants, including the production of this compound. Abiotic stressors can influence plant susceptibility to pathogens and alter the production of defense compounds like terpenes. frontiersin.org

While research specifically detailing the impact of all environmental stressors on this compound is ongoing, studies on broader terpenoid emissions provide context. Environmental factors such as soil moisture, nutrients, humidity, ozone (O3), and carbon dioxide (CO2) concentrations can influence monoterpene emissions, although studies on these specific effects are less extensive. mdpi.com Heat stress can also induce monoterpene emissions, particularly from non-storage tissues as stomata open. mdpi.com

In Scots pine, while monoterpenes were the principal terpene compounds, and this compound concentrations were higher in inherently resistant genotypes, transcripts associated with abiotic stress response were found to be relevant to increased susceptibility in certain genotypes. frontiersin.org This suggests a complex interplay between abiotic stress responses and defense chemistry.

Chemical Synthesis and Transformation Methodologies for 3 Carene

Epoxidation and Oxidation Reactions of (+)-3-Carene

Epoxidation and oxidation are key reactions for introducing oxygen functionalities into the 3-carene (B45970) structure. These processes can be controlled to achieve desired stereochemical outcomes and yield specific functionalized derivatives. ichem.mdresearchgate.net

Stereoselective Epoxidation Strategies

The epoxidation of (+)-3-carene typically targets the double bond. Stereoselective epoxidation strategies aim to control the orientation of the epoxide ring formation relative to the bicyclic system, leading to the preferential formation of either the α- or β-epoxide diastereomer. ichem.mdresearchgate.net

Various catalytic systems have been explored for the epoxidation of this compound. For instance, the use of methyltrioxorhenium as a catalyst with an excess of tert-butyl hydroperoxide in 1,2-dichloroethane (B1671644) under microwave irradiation has been shown to yield α-3,4-epoxycarane with high conversion. ichem.md Another catalytic system employing Na₂WO₄, [(n-C₈H₁₇)₃NMe]HSO₄, and PhP(O)(OH)₂ with H₂O₂ has also been reported to yield the epoxide. ichem.md

Computational studies using electronic structure theory have modeled the epoxidation of this compound by peroxyformic acid, indicating that the reaction pathway yielding the trans-epoxide product has a lower reaction barrier compared to the cis-epoxide product. acs.org

Achieving high selectivity for specific epoxide diastereomers can be influenced by the catalytic system and reaction conditions. For example, microencapsulated Lewis base adducts of methyltrioxorhenium with nitrogen-containing ligands have demonstrated improved selectivity for the formation of α-3,4-epoxycarane. ichem.md

Interactive Table 1: Examples of Catalytic Systems for this compound Epoxidation

Catalyst SystemOxidantConditionsMain ProductYield (%)Selectivity (α:β)Reference
Methyltrioxorhenium / tert-butyl hydroperoxidetert-butyl hydroperoxideMicrowave irradiation, 1,2-dichloroethaneα-3,4-epoxycaraneHighNot specified ichem.md
Na₂WO₄ / [(n-C₈H₁₇)₃NMe]HSO₄ / PhP(O)(OH)₂H₂O₂Room temperature, 12 hoursEpoxide87Not specified ichem.md
Polyoxometalate/Mn(III) porphyrin / Ammonium acetateNot specifiedNot specifiedEpoxideNot specifiedMost active catalyst ichem.md
Na₂WO₄·2H₂O / [(n-C₈H₁₇)₃-NCH₃]HSO₄ / 30% H₂O₂/phosphate (B84403) buffer30% H₂O₂/phosphate bufferNot specifiedEpoxideNot specified85:15 ichem.md
[PO₄{WO(O₂₂)₂}₄]³⁻ / imidazole (B134444) / 30% H₂O₂/aqueous acetonitrile30% H₂O₂Not specifiedEpoxideNot specified85:15 ichem.md
Tungsten-based polyoxometalate catalystAqueous H₂O₂Solvent-freeThis compound oxide73 (isolated)Excellent diastereoselectivity rsc.org
Manganese sulfate (B86663) / sodium bicarbonate / salicylic (B10762653) acid33% aqueous H₂O₂AcetonitrileThis compound epoxide47Not specified mdpi.com

Controlled Oxidation for Functionalized Derivatives

Beyond epoxidation, controlled oxidation of this compound can lead to various functionalized derivatives, such as ketones and diones, while maintaining the bicyclic structure. mdpi.comnih.gov Selective allylic oxidation of this compound using tert-butyl hydroperoxide (TBHP) as an oxidant and Cu(II)HY zeolite as a catalyst has been reported to yield 3-caren-5-one. nih.gov Further oxidation can lead to compounds like this compound-2,5-dione. mdpi.com

The oxidation products can serve as intermediates for synthesizing other valuable chemicals. nih.gov For example, 3-caren-5-one has been used in the synthesis of 3-caren-5-one oxime sulfonates, which exhibit antifungal activity. nih.gov

Interactive Table 2: Examples of Controlled Oxidation Products of this compound

Starting MaterialOxidantCatalystProduct(s)Yield (%)Reference
This compoundTBHPCu(II)HY zeolite3-caren-5-oneNot specified nih.gov
This compoundPinane hydroperoxideMolybdenum catalystsEpoxide93 ichem.md
This compoundH₂O₂Nano-powder aluminaα-oxideExclusive formation ichem.md
This compound33% aqueous H₂O₂MnSO₄ / NaHCO₃ / Salicylic acidThis compound epoxide, 3-caren-5-one, this compound-2,5-dione47, 13, 7 mdpi.com

Derivatization with Retention of the Native Bicyclic Carbon Skeleton

Derivatization reactions allow for the introduction of various heteroatoms and functional groups onto the this compound scaffold without disrupting its fundamental bicyclic structure. ichem.mdresearchgate.net This approach is crucial for creating chiral building blocks and ligands. ichem.mdresearchgate.net

Synthesis of Sulfur- and Selenium-Containing Derivatives

Sulfur and selenium containing derivatives of this compound have been synthesized, and some have shown utility in asymmetric synthesis. ichem.mdresearchgate.net Methods for preparing these compounds include reactions involving thiols and selenols derived from this compound. ichem.md For instance, the synthesis of optically active selenides has been achieved starting from caranol through a tosylate intermediate. ichem.md Alkylation of selenols with substituted propenyl benzenes has also been reported to yield selenides. ichem.md

Preparation of Amino Derivatives, Aziridines, and Azido-Alcohols/Amines

The introduction of nitrogen functionalities into the this compound structure leads to amino derivatives, aziridines, and azido-alcohols/amines, which are valuable intermediates in organic synthesis. ichem.mdresearchgate.net

One approach involves the ring opening of 3,4-epoxycarane with sodium azide (B81097), which typically occurs with regioselectivity, leading to the formation of azido-alcohols. ichem.mdresearchgate.netacs.org The regioselectivity is often explained by the initial protonation of the epoxide ring, favoring nucleophilic attack by the azide ion at the more substituted carbon atom. ichem.md

Azido-alcohols can be further transformed into aziridines through cyclization reactions. researchgate.net Subsequent reactions of aziridines, such as opening with sodium azide, can yield azido (B1232118) amines. researchgate.net Amino derivatives can also be obtained through various routes, including reactions involving organoboranes or the reaction of car-3-ene epoxide with amines. researchgate.net

Formation of Chiral Phosphites as Bidentate Ligands

Chiral phosphites derived from this compound are of interest as bidentate ligands in asymmetric catalysis. ichem.mdresearchgate.net The synthesis of such ligands typically involves incorporating a phosphorus moiety onto a chiral carene-based scaffold. ichem.mduu.nl These chiral ligands can influence the stereochemical outcome of catalytic reactions, such as asymmetric hydrogenations. uu.nl Research in this area focuses on developing synthetic routes to novel phosphabenzene-based ligands incorporating chiral elements from monoterpenes like this compound. uu.nl

Isomerization and Rearrangement Chemistry

This compound undergoes various isomerization and rearrangement reactions, often catalyzed by acids or bases, leading to the formation of other monoterpenes and cyclic structures.

Catalytic Isomerization of this compound to 2-Carene (B1609329) and Other Monoterpenes

The isomerization of this compound can yield 2-carene, as well as other monoterpenes like limonene (B3431351) and terpinenes. mdpi.com This transformation is often catalyzed by acidic materials. For instance, montmorillonite (B579905) clays (B1170129), such as K10, have been shown to catalyze the isomerization of this compound. mdpi.com This process can result in a mixture of products, including 2-carene (approximately 10%), unreacted this compound (approximately 30%), m- and p-cymols (approximately 20%), terpinenes (approximately 12%), limonene (approximately 5%), and dimeric compounds. mdpi.com

Alkaline catalysts, such as sodium/o-chlorotoluene, can also facilitate the isomerization of this compound to 2-carene. orientjchem.org Studies have demonstrated that this isomerization can occur under solvent-free conditions. orientjchem.org For example, using a Na/o-chlorotoluene catalyst without a solvent, a this compound conversion of 27.72% and a 2-carene selectivity of 83.27% were observed after 24 hours of refluxing. orientjchem.org This is comparable to isomerization reactions conducted with xylene as a solvent, which showed a conversion of 23.59% and a selectivity of 86.87% under similar conditions. orientjchem.org

The equilibrium between this compound and 2-carene can be influenced by reaction time and temperature. orientjchem.org

Acid-Catalyzed Rearrangements of this compound Oxides

Epoxidation of this compound, for example, using hydrogen peroxide catalyzed by a tungsten-based polyoxometalate, yields this compound oxide. rsc.orgthieme-connect.com This epoxide is known to be sensitive to acid-catalyzed rearrangement. thieme-connect.com Acid catalysts can induce ring-opening and rearrangement of the epoxide ring, leading to various products, including allylic alcohols. google.com The rearrangement of this compound oxides over solid acids and bases has been investigated. acs.org

Synthesis of Novel Scaffolds and Bioactive Analogs from this compound

This compound serves as a versatile chiral synthon for constructing various novel chemical scaffolds and bioactive molecules. researchgate.net

Construction of Hexahydroisobenzofuran and 3-Oxabicyclo[3.3.1]nonane Systems

Hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane ring systems can be synthesized from this compound. mdpi.comnih.gov A key strategy involves the preliminary isomerization of this compound to 2-carene, followed by reactions with aldehydes. mdpi.comnih.gov For instance, the condensation of 2-carene with heteroaromatic aldehydes in the presence of montmorillonite clays can lead to the formation of hexahydroisobenzofurans as major products and 3-oxabicyclo[3.3.1]nonane derivatives as minor products. mdpi.com These synthesized compounds have shown potential as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1). mdpi.comnih.gov

Scaffold TypeStarting MaterialCatalystCo-reactantMajor Product(s)Minor Product(s)
Hexahydroisobenzofuran(+)-3-CareneMontmorillonite claysHeteroaromatic aldehydesHexahydroisobenzofurans3-Oxabicyclo[3.3.1]nonanes
3-Oxabicyclo[3.3.1]nonane(+)-3-CareneMontmorillonite claysHeteroaromatic aldehydes(Minor)3-Oxabicyclo[3.3.1]nonanes

Detailed research findings indicate that the addition of substituents, such as bromine, onto the heteroaromatic ring of the aldehyde can significantly increase the inhibitory potency of the resulting hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane derivatives against TDP1. nih.gov

Preparation of Oxime Sulfonates and Related Derivatives

This compound can be transformed into 3-caren-5-one through selective allylic oxidation. mdpi.com This oxygen-containing derivative is a crucial intermediate for synthesizing value-added chemicals. mdpi.com 3-caren-5-one can then be converted to its oxime by reaction with hydroxylamine (B1172632) hydrochloride. mdpi.com The resulting 3-caren-5-one oxime can be further functionalized by O-sulfonylation with sulfonyl chlorides to yield 3-caren-5-one oxime sulfonates. mdpi.com These oxime sulfonates have been synthesized as a series of novel compounds and evaluated for biological activities, such as antifungal properties. mdpi.comresearchgate.net Both (Z)- and (E)- isomers of 3-caren-5-one oxime sulfonates have been prepared and characterized. mdpi.comresearchgate.net

Condensation Reactions for Chiral Platform Chemicals

Condensation reactions involving this compound can lead to the formation of chiral platform chemicals. For example, the catalytic condensation of this compound with formaldehyde (B43269) has been explored for the synthesis of trans-4-hydroxymethyl-2-carene, a valuable fragrance ingredient and chiral building block. researchgate.net Various catalysts, including Brønsted and Lewis acids, as well as aluminosilicates, can catalyze this reaction. researchgate.net However, achieving high selectivity for the desired product can be challenging due to competing side reactions like acetylation and the addition of a second formaldehyde molecule. researchgate.net Phosphoric acid has shown promising selectivity towards trans-4-hydroxymethyl-2-carene. researchgate.net The yield of this product is influenced by factors such as the excess of formaldehyde and catalyst loading. researchgate.net

Development of Amide-Thiourea/Nanochitosan Complexes

Novel this compound-derived amide-thiourea derivatives have been designed and synthesized, often utilizing this compound as a starting material. acs.orgnih.govresearchgate.net These syntheses typically involve modifying the this compound molecular skeleton, often incorporating the gem-dimethylcyclopropane ring into the final structure. acs.org A common synthetic route involves oxidizing the C=C bond in this compound to obtain an intermediate containing ketonic carbonyl, carboxyl, and gem-dimethylcyclopropane groups. acs.org The ketone carbonyl can then be reduced, and the carboxyl group condensed with hydrazine (B178648) hydrate (B1144303) to prepare a key intermediate with a hydrazide group, which is further reacted to form amide-thiourea derivatives. acs.org

To enhance their application potential, this compound-derived molecular skeletons have been grafted onto chitosan (B1678972) to form nanopesticide carriers with sustained release properties. acs.orgnih.gov These nanochitosan carriers have shown characteristics such as a regular, loose, and porous reticular structure, high dispersibility, and good thermostability. acs.orgnih.gov

Total Synthesis of Complex Natural Products Utilizing this compound as a Chiral Pool

(+)-3-Carene serves as an inexpensive and abundant chiral pool building block in the total synthesis of complex terpene natural products. nih.govresearchgate.netacs.orgnih.govacs.orgacs.org Its inherent stereochemistry makes it suitable for constructing chiral centers in target molecules.

Multi-step Stereocontrolled Synthesis of (+)-Ingenol

(+)-Ingenol, a diterpenoid with a challenging molecular architecture, has been synthesized in a highly stereocontrolled manner starting from (+)-3-carene. nih.govresearchgate.netacs.orgthieme-connect.comwebsite-files.com This synthesis is notably shorter than previous routes, often proceeding in 14 steps. nih.govresearchgate.netthieme-connect.comwebsite-files.com The strategy often involves a two-phase design, inspired by terpene biosynthesis, where the fused ring framework is assembled before peripheral hydroxylation. nih.govresearchgate.netacs.org

A key step in some syntheses is the elaboration of this compound into a terminal acetylene (B1199291) allene (B1206475) derivative, which undergoes a Pauson-Khand reaction catalyzed by rhodium to build the carbon framework. researchgate.netthieme-connect.comwebsite-files.com Subsequent steps involve oxidative functional group modifications and skeletal rearrangements, including a pivotal vinylogous pinacol (B44631) rearrangement that forms the strained in,out-bridged system characteristic of ingenol. acs.orgthieme-connect.comwebsite-files.com A sequence of allylic oxidations completes the synthesis of (+)-ingenol. thieme-connect.com

Table 1: Key Reactions in the Synthesis of (+)-Ingenol from (+)-3-Carene

Step SequenceKey TransformationReagents/ConditionsReference
Initial stepsChlorination, Ozonolysis, Methylation-AldolNCS, DMAP; O₃, thiourea; Li-naphthalenide, MeI then LHMDS thieme-connect.comwebsite-files.com
Intermediate formationElaboration to allene derivativeMulti-step sequence thieme-connect.com
Ring constructionPauson-Khand reaction[RhCl(CO)₂]₂, CO, p-xylene, heat researchgate.netthieme-connect.comwebsite-files.com
Skeletal rearrangementVinylogous pinacol rearrangementBF₃•OEt₂, CH₂Cl₂, low temperature then Et₃N, MeOH acs.orgthieme-connect.comwebsite-files.com
Final functionalizationAllylic oxidationsSeO₂, Ac₂O; HF; Martin's Sulfurane, NaOH; SeO₂, HCO₂H thieme-connect.comwebsite-files.com

Thermochemical Degradation and Product Analysis

The thermochemical degradation of this compound, particularly in the presence of air or under oxidative conditions, has been studied to understand the products formed and the underlying mechanisms. capes.gov.bracs.orgusda.govfrontiersin.org This is relevant in contexts such as the processing of wood products, where terpenes are subjected to elevated temperatures. capes.gov.bracs.orgusda.gov

Identification of Degradation Products under Oxidative Conditions

Under thermal oxidative conditions, this compound undergoes degradation yielding a variety of products. Studies involving the thermal degradation of this compound in the presence of air have identified products resulting from different reaction pathways. capes.gov.bracs.orgusda.gov While specific degradation products are not exhaustively listed in the provided snippets, the types of reactions leading to their formation are described. These include dehydrogenations, epoxidations, double bond cleavages, allylic oxidations, and rearrangements. capes.gov.bracs.orgusda.gov Aromatic compounds can be formed from this compound through rearrangement accompanied by dehydrogenation. usda.gov Epoxides, which could subsequently lead to diols in the presence of acids and moisture, may also be formed. usda.gov

Mechanisms of Double Bond Cleavages, Allylic Oxidations, and Rearrangements

The thermal degradation of this compound involves several key mechanistic pathways. Oxidative cleavage of carbon-carbon double bonds is a common reaction observed during the thermal degradation of terpenes, including this compound. acs.orgusda.govscispace.com This process can lead to the formation of smaller carbonyl compounds.

Allylic oxidation is another significant pathway, resulting in the formation of allylic alcohols, ketones, and aldehydes. acs.orgusda.govscispace.com This occurs at carbon atoms adjacent to a double bond.

Rearrangements also play a crucial role in the thermochemical degradation of this compound. capes.gov.bracs.orgusda.govresearchgate.net These can lead to the formation of cyclic or acyclic isomers and can be accompanied by dehydrogenation to form aromatic systems. usda.govresearchgate.net For example, the formation of aromatic compounds like p-cymene (B1678584) from this compound involves rearrangement and dehydrogenation. usda.govresearchgate.net Theoretical studies on the oxidation of Δ³-carene by ozone and OH radicals have investigated the initial attack on the double bond and the subsequent reaction pathways, providing insights into the mechanisms at a fundamental level. researchgate.netrsc.org

Advanced Analytical Methodologies for 3 Carene Research

Chromatographic and Spectroscopic Characterization

The foundational analysis of 3-Carene (B45970) involves separating it from other components and characterizing its unique physical and chemical properties through various spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the principal analytical tool for the analysis of volatile compounds like this compound. iright.commdpi.com In this technique, the volatile components of a sample are separated in a gas chromatograph before being detected and identified by a mass spectrometer. The separation is typically performed on a capillary column, such as a DB-5MS, which separates compounds based on their boiling points and interactions with the column's stationary phase. scispace.com

For qualitative analysis, the mass spectrometer fragments the eluted molecules into characteristic patterns. The resulting mass spectrum for this compound serves as a molecular fingerprint, which can be compared against spectral libraries, such as the NIST Mass Spectral Library, for positive identification. mdpi.comnist.govnist.gov The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 136, corresponding to its molecular weight, and a series of fragment ions. The most abundant fragment ions are typically observed at m/z 93, 91, 77, and 79. nih.gov

Quantitative analysis using GC-MS involves creating calibration curves from analytical standards of known this compound concentrations. iright.com By comparing the peak area of this compound in a sample to the calibration curve, its precise concentration can be determined. This method is crucial for applications ranging from terpene profiling in plant sciences to quality control in the flavor and fragrance industry. iright.comresearchgate.net

Table 1: Characteristic GC-MS Data for this compound

Parameter Value
Molecular Formula C₁₀H₁₆
Molecular Weight 136.24 g/mol
Typical GC Column DB-5MS (or similar non-polar)
Ionization Mode Electron Ionization (EI)
Molecular Ion (M+) m/z 136

| Major Fragment Ions | m/z 93, 91, 79, 77 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. researchgate.net This technique provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the bicyclic structure of this compound, including the position of the double bond and the stereochemistry of the cyclopropane (B1198618) ring.

In the ¹H NMR spectrum of (1S)-(+)-3-Carene in CDCl₃, characteristic signals corresponding to the different protons in the molecule can be observed. chemicalbook.com For example, the olefinic proton appears as a broad singlet, while the protons of the methyl groups and the cyclopropane ring have distinct chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. nih.gov The chemical shifts of the carbons in the double bond, the cyclopropane ring, the quaternary carbon, and the methyl groups are all unique, allowing for complete assignment and confirmation of the this compound structure. researchgate.netnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
C1 ~17.5
C2 ~20.9
C3 ~122.1
C4 ~132.8
C5 ~24.5
C6 ~16.8
C7 ~18.3
C8 (Methyl) ~28.2
C9 (Methyl) ~14.5
C10 (Methyl) ~22.6

(Note: Exact chemical shifts can vary slightly depending on the solvent and specific isomer.)

While GC-MS and NMR are primary tools, other spectroscopic methods provide complementary data for compound confirmation.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule. For terpenes like this compound, the absorption is typically in the ultraviolet region and is due to π → π* electronic transitions of the double bond. While not highly specific for structure determination on its own, it can confirm the presence of a chromophore (the C=C double bond) and is often used in conjunction with other techniques. docbrown.info The absorption maximum (λmax) for this compound is generally observed in the short-wavelength UV range.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to C-H stretching of the alkyl and vinyl groups, C=C stretching of the double bond, and bending vibrations of the CH₂ and CH₃ groups. nih.govspectrabase.com This provides confirmatory evidence for the key functional components of the this compound structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is a soft ionization technique primarily used for the analysis of large, polar, and thermally fragile molecules like proteins and peptides. nih.govcreative-proteomics.com It generates ions from a liquid solution, often producing multiply charged ions without fragmentation. nih.govcolostate.edu For a small, non-polar, and volatile compound like this compound, ESI-MS is not a standard analytical method. Analysis of this compound is overwhelmingly performed using GC with electron ionization. However, the principles of ESI-MS are crucial in broader chemical analysis for confirming the molecular weight of non-volatile derivatives or reaction products of this compound.

Specialized Techniques for Complex Matrices

Analyzing this compound in complex samples like biological tissues, food, or air requires specialized extraction and pre-concentration techniques to isolate it from interfering matrix components. nih.govnih.govresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for extracting volatile organic compounds (VOCs) like this compound from various matrices. mdpi.comd-nb.info In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. scispace.com

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for GC-MS analysis. d-nb.info The choice of fiber coating (e.g., Carboxen/Polydimethylsiloxane) is critical and is selected to maximize the extraction efficiency for the target analytes. frontiersin.org HS-SPME-GC-MS is widely used for analyzing the volatile profiles of plants, food products, and environmental samples, allowing for the detection of trace levels of this compound. frontiersin.orgmdpi.com

Table 3: Typical Parameters for HS-SPME Analysis of Terpenes

Parameter Typical Setting
SPME Fiber DVB/CAR/PDMS or PDMS
Sample Incubation Temp. 40-60 °C
Incubation Time 10-30 min
Extraction Time 30-45 min
Desorption Temp. 240-250 °C

| Desorption Time | 2-5 min |

Online Dynamic In-Tube Extraction (ITEX) is an advanced headspace sampling technique that offers enhanced sensitivity compared to static headspace and SPME methods. nih.govresearchgate.net The ITEX system uses a microtrap filled with an adsorbent material (e.g., Tenax). The headspace gas from the sample vial is repeatedly drawn through the trap, effectively pre-concentrating the volatile analytes. palsystem.com This dynamic process allows for the extraction of a larger sample volume compared to the static volume adsorbed by an SPME fiber, significantly lowering detection limits. gcms.cz

After extraction, the trap is rapidly heated, and the analytes are desorbed directly into the GC-MS system by a carrier gas flow. researchgate.net This fully automated technique is particularly valuable for continuous, long-term monitoring of VOCs in air. acs.org For instance, the ITEX-GC/MS method has been successfully used to track the atmospheric concentrations of monoterpenes, including δ-3-carene, demonstrating its capability for sensitive environmental monitoring. acs.orgnih.gov

Selected Reaction Monitoring (SRM) in Proteomics for Enzyme Expression

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a powerful mass spectrometry technique used for targeted quantitative proteomics. wikipedia.orgcreative-proteomics.com It offers high selectivity and sensitivity for quantifying specific proteins, such as the enzymes involved in this compound biosynthesis, within complex biological samples. nih.govresearchgate.net This method is particularly valuable for verifying and quantifying low-abundance proteins, which often include specialized enzymes like monoterpene synthases. nih.gov

The SRM process is typically performed on a triple quadrupole mass spectrometer. creative-proteomics.com The first quadrupole (Q1) is set to select a specific precursor ion (a peptide unique to the target enzyme, for instance, (+)-3-carene synthase). This selected ion is then fragmented in the second quadrupole (Q2), which functions as a collision cell. nih.gov Finally, the third quadrupole (Q3) is set to select a specific fragment ion (a product ion) generated from the precursor. nih.gov This specific precursor-to-product ion pair is referred to as a "transition". wikipedia.org By monitoring one or more transitions for each target peptide, SRM allows for highly specific and reproducible quantification of the corresponding protein across different samples. nih.gov

In the context of this compound research, SRM is applied to quantify the expression levels of (+)-3-carene synthase, the key enzyme responsible for its production from geranyl diphosphate (B83284). nih.govnih.gov For example, research on Sitka spruce ( Picea sitchensis ) has shown that resistance to the white pine weevil is associated with higher levels of (+)-3-carene. nih.gov Proteomic studies using techniques like SRM can precisely quantify the abundance of (+)-3-carene synthase isoforms in resistant versus susceptible spruce genotypes, linking gene expression to the observed chemical phenotype. nih.govresearchgate.net By comparing protein extracts from different tissues or genotypes, researchers can correlate the abundance of this enzyme with this compound production levels.

Table 1: Example of SRM-based quantification of (+)-3-carene synthase (PsTPS-3car1) in different tissues of resistant and susceptible Sitka spruce genotypes. Data is hypothetical and for illustrative purposes.
GenotypeTissueTarget PeptideTransition (m/z)Relative Abundance (fmol/µg total protein)
ResistantNeedlesVFYEGEIAR523.3 -> 691.415.2
ResistantStemVFYEGEIAR523.3 -> 691.425.8
SusceptibleNeedlesVFYEGEIAR523.3 -> 691.42.1
SusceptibleStemVFYEGEIAR523.3 -> 691.44.5

Techniques for Investigating Biological Interactions

Real-Time Fluorescent Oligonucleotide Biosensors for Enzyme Activity Assays

Real-time monitoring of enzyme kinetics provides invaluable data on catalytic efficiency and substrate specificity. nih.gov While traditional enzyme assays often rely on chromatographic separation of products, advanced biosensor technologies offer continuous, high-throughput analysis. digitellinc.comnih.gov Fluorescent biosensors built with DNA or RNA oligonucleotides (aptamers) represent a versatile platform for developing such assays. uwaterloo.ca These biosensors can be designed to recognize specific substrates or products with high affinity and selectivity.

For an enzyme like (+)-3-carene synthase, which converts geranyl diphosphate (GPP) into (+)-3-carene, a fluorescent oligonucleotide biosensor could be engineered to specifically bind to the GPP substrate. nih.govdigitellinc.com In one potential design, an oligonucleotide aptamer labeled with a fluorophore could be complexed with a quencher molecule. The aptamer would be designed to undergo a conformational change upon binding to GPP, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

As the (+)-3-carene synthase consumes GPP in the reaction, the GPP would dissociate from the aptamer, allowing the quencher to re-associate and decrease the fluorescence signal. This change in fluorescence intensity over time would be directly proportional to the rate of GPP consumption, thus providing a real-time measure of the enzyme's activity. nih.gov This approach allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (K_M) and the catalytic rate (k_cat). nih.gov

Table 2: Kinetic parameters for (+)-3-carene synthase determined using a hypothetical real-time fluorescent oligonucleotide biosensor assay.
Enzyme IsoformSubstrateK_M (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_M) (M⁻¹s⁻¹)
PsTPS-3car1Geranyl Diphosphate5.80.457.76 x 10⁴
PsTPS-3car2Geranyl Diphosphate7.20.314.31 x 10⁴
PaTPS-3carGeranyl Diphosphate6.50.396.00 x 10⁴

Fluorescence Analysis for Cellular Component Interactions

Understanding how this compound interacts with cellular components, such as plasma membranes and proteins, is key to elucidating its biological effects. Fluorescence analysis, owing to its high sensitivity and non-invasive nature, is an ideal tool for studying these interactions in real-time and within a cellular context. nih.gov Techniques utilizing fluorescent probes can reveal changes in the physicochemical properties of cellular structures upon interaction with small molecules like monoterpenes. nih.gov

The interaction of this compound with cellular membranes can be investigated using environmentally sensitive fluorescent dyes. mdpi.com Probes such as Laurdan are sensitive to the polarity of their environment. nih.gov When incorporated into a lipid bilayer, Laurdan's emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to membrane fluidity. An increase in membrane fluidity caused by the partitioning of hydrophobic molecules like this compound would lead to a measurable blue shift in the emission spectrum. This allows for the quantification of this compound's effect on membrane dynamics. The fluorescence lifetime of a probe, or the average time it remains in an excited state, is also highly sensitive to its local environment and can provide further insights into these interactions. nih.gov

These fluorescence-based methods can be applied to live cells or model membrane systems like liposomes to characterize the biophysical consequences of this compound's presence. nih.gov Such studies are crucial for understanding mechanisms of action, for instance, how monoterpenes might disrupt cellular processes by altering membrane properties. nih.gov

Table 3: Example data from fluorescence analysis of model cell membranes (DOPC Liposomes) exposed to this compound, using the fluorescent probe Laurdan.
ConditionThis compound Concentration (µM)Laurdan Generalized Polarization (GP)Interpretation
Control00.45 ± 0.02Baseline membrane order
Treatment 1100.38 ± 0.03Slight increase in membrane fluidity
Treatment 2500.29 ± 0.02Significant increase in membrane fluidity
Treatment 31000.21 ± 0.04High degree of membrane disorder

Biological Interactions and Molecular Mechanisms of 3 Carene

Neurobiological Modulatory Effects

Studies indicate that 3-carene (B45970) possesses neurobiological effects, including sleep-enhancing properties, which are mediated through its interaction with the gamma-aminobutyric acid (GABA) system. nih.govnih.gov

Positive Modulation of GABA_A-Benzodiazepine Receptors

This compound functions as a positive modulator of GABA_A-benzodiazepine (BZD) receptors. nih.govnih.goven-journal.org This modulation leads to the potentiation of GABAergic synaptic responses. nih.govnih.goven-journal.org The enhancing effects of this compound on these receptors are comparable to those of zolpidem, a known GABA_A-BZD receptor modulator, and are inhibited by flumazenil, a GABA_A-BZD receptor antagonist, further supporting its action at this site. nih.govnih.goven-journal.org This interaction contributes to effects such as increased sleep duration and reduced sleep latency observed in studies. nih.govnih.gov

Elucidation of Binding Sites through Molecular Docking Studies

Molecular docking studies have been employed to investigate the specific binding sites of this compound on the GABA_A receptor. These studies suggest that this compound binds to the BZD site, located between the α1 and γ2 subunits of the GABA_A-BZD receptor. nih.goven-journal.orgresearchgate.net The docking models indicate that this compound interacts with residues in this binding pocket, forming van der Waals contacts with amino acids such as Ser232, Ser233, and Thr234 of the α1-subunit, and Met168 and Thr181 from the γ2-subunit. nih.goven-journal.orgresearchgate.net Pi-pi stacking and pi-sigma interactions with cyclic rings and methyl groups have also been observed in the docked pose. researchgate.net The binding energy calculated through these studies provides insight into the affinity of this compound for this site. nih.goven-journal.org For instance, a glide Gscore energy of -5.39 kcal/mol has been reported for the binding of this compound to the α1 and γ2 subunits. nih.goven-journal.orgresearchgate.net

Electrophysiological Assessment of Synaptic Response Potentiation

Electrophysiological experiments, such as slice whole-cell patch clamp recordings, have been conducted to assess the effects of this compound on synaptic responses. These studies have shown that this compound potentiates GABA_A receptor-mediated synaptic responses by prolonging the decay time constant of inhibitory synaptic currents (sIPSCs). nih.govnih.goven-journal.org This effect is observed in a dose-dependent manner. en-journal.org The potentiation of these inhibitory responses by this compound is consistent with its role as a positive modulator of GABA_A-BZD receptors and provides a cellular basis for its observed neurobiological effects. nih.govnih.goven-journal.org

Antimicrobial Action Pathways

This compound exhibits antimicrobial activity against various bacteria, including food spoilage microorganisms. mdpi.comnih.govresearchgate.netdntb.gov.ua Its mechanism of action involves disrupting bacterial cellular structures and functions. nih.govdntb.gov.uaresearchgate.net

Disruption of Bacterial Cell Wall and Membrane Integrity

A primary mechanism of this compound's antimicrobial action is the disruption of bacterial cell wall and membrane integrity. mdpi.comnih.govresearchgate.netdntb.gov.ua Scanning electron microscopy (SEM) observations have revealed structural changes and damage to bacterial cell morphology upon exposure to this compound. mdpi.comnih.govdntb.gov.ua This damage leads to increased cell membrane permeability. mdpi.comnih.gov Evidence for this disruption includes the leakage of intracellular components. mdpi.comnih.govresearchgate.netdntb.gov.ua Studies have shown that this compound treatment results in the release of substances such as alkaline phosphatase and other cellular contents. mdpi.comresearchgate.netdntb.gov.ua The loss of membrane potential has also been observed, further indicating damage to the cell membrane's barrier function. dntb.gov.ua

Effects on Intracellular Macromolecule and Ion Leakage

The disruption of cell membrane integrity by this compound leads to the leakage of essential intracellular macromolecules and ions. mdpi.comnih.govresearchgate.netdntb.gov.ua Research has demonstrated the efflux of potassium ions (K⁺) and magnesium ions (Mg²⁺) from bacterial cells treated with this compound. mdpi.comnih.govdntb.gov.ua The release of proteins from the intracellular environment into the surrounding medium has also been reported. nih.govdntb.gov.ua This leakage of vital cellular components disrupts the internal homeostasis of the bacteria, interfering with metabolic processes and energy synthesis. nih.govdntb.gov.uanih.gov Furthermore, this compound has been shown to affect the activity of key enzymes involved in maintaining ion balance, such as Ca²⁺-Mg²⁺-ATPase and Na⁺-K⁺-ATPase, contributing to the imbalance of intracellular ions. mdpi.comresearchgate.net The impact on intracellular components and ion concentrations ultimately contributes to bacterial metabolic dysfunction and can lead to cell death. nih.govdntb.gov.uaresearchgate.net

Here is a summary of some research findings related to this compound's biological interactions:

Study FocusKey FindingBiological Target / MechanismCitation
Sleep EnhancementIncreases sleep duration and reduces sleep latency.Positive modulation of GABA_A-BZD receptors. nih.govnih.gov
Neurobiological ModulationPotentiates GABA_A receptor-mediated synaptic responses.Prolongs decay time of inhibitory synaptic currents. nih.govnih.goven-journal.org
Binding Site ElucidationBinds to the BZD site between α1 and γ2 subunits of GABA_A receptor.Molecular docking shows interactions with specific residues. nih.goven-journal.orgresearchgate.netnih.gov
Antimicrobial ActionDisrupts bacterial cell wall and membrane integrity.Causes structural damage and increased permeability. mdpi.comnih.govresearchgate.netdntb.gov.ua
Intracellular LeakageInduces leakage of potassium ions, magnesium ions, and proteins.Affects intracellular homeostasis and enzyme activity. mdpi.comnih.govresearchgate.netdntb.gov.ua
Metabolic Effects (Bacteria)Inhibits metabolism, including the tricarboxylic acid cycle.Affects enzyme activities and energy synthesis. mdpi.comresearchgate.netdntb.gov.uanih.gov

Inhibition of Bacterial Metabolic Processes and ATP Homeostasis

This compound, a bicyclic monoterpene, has demonstrated antibacterial activity against various food-borne bacteria, including the Gram-positive Brochothrix thermosphacta and the Gram-negative Pseudomonas fluorescens and Pseudomonas lundensis. Its mechanism of action involves disrupting bacterial metabolic processes and ATP homeostasis. Studies have shown that this compound treatment leads to perturbations in bacterial metabolism, interfering with cellular functions and potentially causing cell death nih.govmdpi.com.

Research on P. lundensis revealed that this compound treatment resulted in a decreased activity of Ca2+-Mg2+-ATPase and Na+-K+-ATPase, indicating an imbalance of intracellular ions mdpi.com. This disruption in ATPase activity can affect the regulation of ions and inhibit respiratory metabolism mdpi.com. Furthermore, investigations into B. thermosphacta and P. fluorescens showed a significant decrease in intracellular ATP concentration following exposure to this compound nih.govmdpi.com. This reduction in ATP is suggested to be a result of inhibited ATP synthesis, increased ATP hydrolysis, and damage to the cell membrane, which allows for the free shuttling of inorganic phosphate (B84403) mdpi.com. The disruption of energy metabolism and biosynthetic pathways can lead to defects in the tricarboxylic acid (TCA) cycle, confirming the damage to bacterial energy production mdpi.com.

The observed metabolic dysfunction and inhibition of energy synthesis, as indicated by the disorder of enzymes like succinate (B1194679) dehydrogenase (SDH), malate (B86768) dehydrogenase (MDH), and pyruvate (B1213749) kinase (PK), alongside the decrease in ATP content, highlight this compound's impact on vital bacterial metabolic pathways mdpi.com.

Interaction with Genomic DNA and Conformational Changes

Beyond metabolic effects, this compound has also been shown to interact with bacterial genomic DNA, leading to structural and conformational changes. Fluorescence analysis studies have indicated that this compound can bind to the DNA of bacteria such as B. thermosphacta and P. fluorescens. nih.govmdpi.com. This binding is associated with a significant increase in fluorescence quenching as the concentration of this compound increases, suggesting an alteration in the conformation of the DNA nih.gov. This disruption of genomic DNA structure is considered one of the pathways through which this compound exerts its antibacterial effects, interfering with cellular functions and contributing to cell death nih.govresearchgate.net. Similar conformational changes in DNA have been observed in other studies involving interactions with compounds structurally related to this compound researchgate.netarcabc.ca.

Identification of Potential Protein Targets and Hydrophobic Interactions

The antibacterial mechanism of this compound against P. lundensis has been proposed to involve the binding of this compound to potential protein targets through hydrophobic interactions mdpi.com. Molecular docking studies predicted that this compound could bind to three important proteins: MurA, OmpW, and AtpD mdpi.com.

MurA: This enzyme is involved in the formation of the bacterial cell wall mdpi.com.

OmpW: An outer membrane protein that functions as a transporter, controlling the import and export of substances mdpi.com.

AtpD: A subunit of ATP synthase, crucial for ATP synthesis mdpi.com.

Docking results indicated that this compound could bind with these proteins, exhibiting favorable binding energies mdpi.com. For instance, the binding energy of this compound with OmpW was significantly higher than that of the original ligand, and this compound formed hydrophobic interactions with several hydrophobic amino acid residues mdpi.com. The binding energy of this compound with OmpW was reported as -4.22 Kcal/mol mdpi.com. The interaction with AtpD, a substrate of ADP, also showed good binding energy, although the interaction involved hydrogen bonds, carbon-hydrogen bonds, pi-pi stacking, and pi-alkyl interactions with ADP mdpi.com. The binding energy for ADP with AtpD was -6.75 Kcal/mol mdpi.com.

Given the lack of hydrogen bonding receptors like hydroxyl groups in this compound, the observed binding energy with these target proteins is primarily attributed to hydrophobic interactions mdpi.com. These interactions potentially inhibit the activity of MurA and ATP synthase and affect the normal physiological functions of OmpW, thereby contributing to the disruption of cell structure and ATP synthesis mdpi.com. Hydrophobic interactions have also been noted in the binding of this compound to other proteins, such as the SdiA protein in Klebsiella pneumoniae, where this compound formed ten hydrophobic interactions researchgate.net.

Enzyme Inhibition and Modulation

This compound and its derivatives have been investigated for their potential to inhibit various enzymes, highlighting their diverse biological activities.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (TDP1) by this compound Derivatives

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that serves as a promising target for enhancing the efficacy of certain cancer treatments, particularly those involving DNA topoisomerase I (TOP1) inhibitors like topotecan (B1662842) mdpi.comworktribe.com. TDP1 plays a key role in removing DNA lesions caused by TOP1 inhibitors, and its activity can contribute to tumor resistance mdpi.comworktribe.com.

Novel structural types of TDP1 inhibitors have been developed based on this compound mdpi.comworktribe.com. These compounds, synthesized through the isomerization of (+)-3-carene to (+)-2-carene followed by reactions with heteroaromatic aldehydes, feature hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds mdpi.comworktribe.com. These this compound-derived compounds have demonstrated inhibitory activity against the TDP1 enzyme at micro- and submicromolar levels mdpi.comworktribe.com. For instance, the most potent compound among those tested exhibited an IC50 value of 0.65 µM mdpi.comworktribe.com.

Studies using HEK293FT cell lines, including those with the TDP1 gene knocked out, have shown that certain this compound derivatives can exert a synergistic effect when combined with topotecan mdpi.comworktribe.com. This synergistic effect, observed in wild-type cells but not in TDP1-deficient cells, suggests that the enhanced activity is likely due to the inhibition of TDP1 mdpi.comworktribe.com. This indicates the potential of this compound derivatives as chemosensitizing agents that could improve the effectiveness of existing chemotherapies mdpi.com.

Evaluation of Laccase Inhibitory Activity of Synthesized Complexes

Research has also explored the laccase inhibitory activity of synthesized complexes derived from this compound. Laccases are enzymes that are targets for fungicides in crop protection nih.govacs.org. Novel this compound-derived amide-thiourea derivatives have been designed and synthesized with laccase as the biological target nih.govacs.org.

Studies have investigated the inhibitory activity of these compounds against plant pathogenic fungi and laccase acs.org. The interaction mechanism between a representative compound (compound 5g) and laccase has also been studied, suggesting that this compound likely exhibits antifungal activity by acting on the laccase target nih.govacs.org. Furthermore, this compound-derived nanochitosan carriers have been developed to improve the application potential and sustained release performance of these laccase-inhibiting compounds nih.govacs.org.

Acetylcholinesterase Inhibition by this compound

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) nih.govacs.org. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease nih.govacs.org.

Studies investigating the acetylcholinesterase inhibitory activity of various bicyclic monoterpenoids have found that (+)-3-carene is a potent inhibitor of AChE nih.govacs.orgresearchgate.net. The inhibition of AChE by bicyclic hydrocarbons with an allylic methyl group, including (+)-3-carene, has been reported as strong nih.govacs.org. Specifically, (+)-3-carene showed potent inhibition with an IC50 value of 0.2 mM in one study acs.org. Another study reported IC50 values for (+)-3-δ-carene against bovine and human erythrocyte AChE in the range of 0.2 to 0.3 mM researchgate.net.

While primarily discussed for its AChE inhibition, this compound has also shown inhibitory activity against butyrylcholinesterase (BChE), another cholinesterase enzyme tandfonline.comtandfonline.com. One study reported that this compound reached 50% inhibition of BChE at a final concentration of 2 mM during a 5-minute pre-incubation period, with the IC50 decreasing to 0.7 mM after 60 minutes tandfonline.com. Another study indicated that δ-3-carene showed high butyrylcholinesterase inhibitory activity (74.77%) tandfonline.com. Molecular docking studies have suggested that this compound is enfolded in the active site of cholinesterases mainly by hydrophobic interactions mdpi.com.

Summary of Enzyme Inhibition Data:

EnzymeCompoundIC50 ValueNotesSource
TDP1This compound derivative0.65 µMMost potent derivative tested mdpi.comworktribe.com
Acetylcholinesterase(+)-3-Carene0.2 mMPotent inhibition acs.org
Acetylcholinesterase(+)-3-δ-Carene0.2 - 0.3 mMAgainst bovine and human erythrocyte AChE researchgate.net
ButyrylcholinesteraseThis compound2 mM (5 min pre-inc)50% inhibition tandfonline.com
ButyrylcholinesteraseThis compound0.7 mM (60 min pre-inc)IC50 value tandfonline.com
Butyrylcholinesteraseδ-3-Carene-74.77% inhibition tandfonline.com
Xanthine (B1682287) OxidaseThis compound110.34 µg/mL (0.81 mM)Using hypoxanthine (B114508) as substrate nih.gov
Xanthine OxidaseThis compoundNo activityUsing xanthine as substrate nih.gov

Note: Some IC50 values are approximate or represent specific experimental conditions.

Plant Physiological and Ecological Interactions

Plants produce a diverse array of secondary metabolites, including terpenes like this compound, which play crucial roles in mediating interactions with their biotic and abiotic environment. researchgate.net These compounds can act as defenses against antagonists, attract mutualists, and influence the surrounding ecosystem. researchgate.net

Chemotypes and Plant Resistance Phenotypes

Variations in the quantitative and qualitative composition of plant secondary metabolites, including terpenes, lead to the existence of chemical diversity or chemotypes within and among plant species. researchgate.netcrxmag.com These chemotypes can be associated with different plant resistance phenotypes. For instance, in Scots pine (Pinus sylvestris), the prevalence of δ-3-carene varies among individual trees within stands. researchgate.netresearchgate.net Studies on Sitka spruce have also found an association between (+)-3-carene chemotypes and resistance against certain insects. ubc.ca

Research on Pinus aristata and Pinus flexilis has shown that while P. aristata consistently exhibits a δ-3-carene dominant chemotype across its range, P. flexilis displays two chemotypes, (-/+)-α-pinene and δ-3-carene, with varying ratios across different sites. usda.gov This suggests that the genetic and environmental influences on terpene composition can result in distinct chemotypes linked to defense strategies. usda.gov

Molecular Mechanisms of Deterrence against Herbivores

Plant terpenes, including this compound, function as deterrents against herbivores. researchgate.net The mechanisms of deterrence can be direct, through toxicity or repellency, or indirect, by attracting natural enemies of herbivores. nih.govufl.edu

Studies on Scots pine have investigated the inhibitory effects of various monoterpenes, including δ-3-carene, on herbivory by different species such as slugs, bank voles, red deer, and capercaillie. researchgate.net While α-pinene showed avoidance by slugs and capercaillie, herbivory by red deer and capercaillie was weakly and strongly negatively correlated with δ-3-carene and β-ocimene, respectively. researchgate.net This indicates that this compound can contribute to defense against specific herbivores.

In tomato plants, δ-3-carene has been identified as a volatile compound that mediates the avoidance of Trialeurodes vaporariorum-infested plants by the ectoparasitoid Bracon nigricans. frontiersin.org This suggests an indirect defense mechanism where this compound influences the behavior of natural enemies.

Furthermore, this compound has demonstrated antibacterial and antifungal properties, which can contribute to plant defense against pathogens. researchgate.netnih.goven-journal.orgnih.gov Its antimicrobial activity against Brochothrix thermosphacta and Pseudomonas fluorescens involves damage to cell morphology and wall structure, perturbation of bacterial metabolism, and disruption of genomic DNA structure. nih.gov

Influence on Soil Microbiota and Nutrient Cycling

Plant-derived compounds, including volatile monoterpenes like this compound, can influence the composition and activity of soil microbiota, impacting nutrient cycling processes. researchgate.netdissertationesforestales.ficabidigitallibrary.orglesaffre.com

Studies exposing humus layer samples from birch stands to vapors of abundant monoterpenes found in coniferous soil atmosphere, including ∆-3-carene, showed effects on soil microbial activities. dissertationesforestales.fi While all monoterpene treatments increased CO2 production in the soil, they simultaneously decreased net nitrogen mineralization. dissertationesforestales.fi This suggests that monoterpenes may have a toxic effect on some soil microbes while others might utilize them as a carbon source. dissertationesforestales.fi

The presence of monoterpenes such as α-pinene, β-pinene, δ-3-carene, myrcene, limonene (B3431351), and α-Phellandrene in soil has been shown to inhibit the net mineralization of nitrogen and net nitrification by inhibiting the growth of responsible microbes, such as species of the genera Nitrosospira, Nitrosomonas, and Nitrosococcus. cabidigitallibrary.org

Table 1: Effects of Monoterpenes on Soil Microbial Activity

Monoterpene TreatmentCO2 ProductionNet N Mineralization
∆-3-CareneIncreasedDecreased
Other MonoterpenesIncreasedDecreased

Based on findings from studies on soil exposed to monoterpene vapors. dissertationesforestales.ficabidigitallibrary.org

The influence of plant terpenes on soil microbiota and nutrient cycling highlights their role in shaping the belowground ecosystem and its processes. researchgate.netdissertationesforestales.filesaffre.com

Volatile Compound Emission as Defense Responses to Biotic Stress

Plants release volatile organic compounds (VOCs) as a crucial part of their defense mechanisms against biotic and abiotic stresses. researchgate.netnih.govmdpi.comnih.gov The emission of these volatiles can be constitutive or induced by stress factors such as herbivory or pathogen infection. ufl.edunih.govfrontiersin.org

This compound is among the monoterpenes emitted by plants, and its emission can be affected by biotic stress. researchgate.netmdpi.com For example, in Pinus densiflora and P. koraiensis infected by pine wood nematode (Bursaphelenchus xylophilus), this compound emission was markedly enhanced and detected as a major monoterpene. mdpi.com This selective enhancement of this compound emission might be related to a chemical response or defense against nematode infection. mdpi.com

Table 2: Change in this compound Emission in Pine Trees upon Pine Wood Nematode Infection

Plant SpeciesChange in this compound Amount (Infected vs. Control)
Pinus densifloraEnhanced (9.7 times)
Pinus koraiensisEnhanced (54.7 times)

Data derived from HS-SPME/GC-MS analysis of volatile compounds. mdpi.com

Conversely, some studies indicate a reduction in this compound emission under certain stress conditions. For instance, low moisture stress in tomato plants was associated with reduced amounts of this compound emissions, which might influence herbivore behavior. researchgate.net Also, in citrus plants infected with Candidatus Liberibacter asiaticus, the amount of δ-3-carene was significantly decreased. ufl.edu

The emission of volatile compounds like this compound can serve as signals to other plants or attract natural enemies of herbivores, contributing to indirect defense strategies. researchgate.netnih.govfrontiersin.org

Environmental Chemistry and Atmospheric Fate of 3 Carene

Atmospheric Oxidation Processes

The atmospheric degradation of 3-Carene (B45970) is predominantly driven by reactions with key atmospheric oxidants: ozone, hydroxyl radicals, and nitrate (B79036) radicals (NO₃). whiterose.ac.ukcopernicus.org These reactions transform this compound into less volatile and more oxygenated compounds, contributing to the formation of both gas-phase products and particulate matter. nih.govacs.orgpnnl.govnih.govcopernicus.org

Ozonolysis Kinetics and Product Yields

Ozonolysis is a significant removal pathway for this compound in the atmosphere, particularly during the daytime. rsc.org The reaction is initiated by the addition of ozone to the double bond in this compound, forming a primary ozonide (POZ). aip.orgresearchgate.netcopernicus.org This POZ is vibrationally excited and rapidly decomposes into carbonyl compounds and Criegee intermediates (CIs). aip.orgcopernicus.org

Theoretical studies indicate the formation of four different Criegee intermediate conformers during this compound ozonolysis. copernicus.org These CIs can undergo various reactions, including unimolecular isomerization to form vinyl hydroperoxides (VHPs), dioxiranes (DIOs), and secondary ozonides (SOZs), or undergo collisional stabilization to form stabilized CIs (SCIs). copernicus.orgcopernicus.org

The ozonolysis reaction rate coefficient for this compound has been experimentally determined. One study reported a rate constant of (4.4 ± 0.2) × 10⁻¹⁷ cm³ s⁻¹ at 300 K. copernicus.org Another study conducted at a lower temperature of (278 ± 2) K determined a rate coefficient of (3.4 ± 0.8) × 10⁻¹⁷ cm³ s⁻¹. copernicus.org This suggests a temperature dependence for the reaction rate.

Key gas-phase products identified from this compound ozonolysis include caronaldehyde, formaldehyde (B43269), and formic acid. nih.govcopernicus.orgcopernicus.orgresearchgate.netcopernicus.org Caronaldehyde has been found to be a main daytime organic oxidation product, with reported yields ranging from 5.5% to 8%. copernicus.org Theoretical calculations have also predicted the formation yields of dioxiranes (0.16), SOZ (0.24), and vinyl hydroperoxides (0.56) from this compound ozonolysis. copernicus.org

Table 1 summarizes some reported ozonolysis rate coefficients and product yields for this compound.

ReactionTemperature (K)Rate Coefficient (cm³ s⁻¹)ProductYield (%)Citation
This compound + O₃300(4.4 ± 0.2) × 10⁻¹⁷Caronaldehyde5.5 ± 2 copernicus.org
This compound + O₃278 ± 2(3.4 ± 0.8) × 10⁻¹⁷Formaldehyde48 ± 15 copernicus.org
This compound + O₃--Sabinaketone31 ± 15 copernicus.org
This compound + O₃--OH radical65 ± 10 copernicus.org
This compound + O₃ (Theoretical)--Vinyl Hydroperoxides56 copernicus.org
This compound + O₃ (Theoretical)--SOZ24 copernicus.org
This compound + O₃ (Theoretical)--Dioxiranes16 copernicus.org

Hydroxyl Radical (OH) Reaction Rates and Degradation Pathways

The reaction with hydroxyl radicals (OH) is another primary atmospheric loss pathway for this compound, particularly during daylight hours. whiterose.ac.ukcopernicus.org The reaction is initiated by the addition of the OH radical to the double bond or by hydrogen abstraction. researchgate.net

The rate constant for the reaction of this compound with OH radicals has been measured in several studies. A value of (8.0 ± 0.5) × 10⁻¹¹ cm³ s⁻¹ at 304 K has been reported. copernicus.org Another study found a rate constant of (7.81 ± 0.95) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. epslibrary.at These values are in agreement with previously published data. copernicus.orgepslibrary.at The reaction rate with OH for this compound is higher than that for α-pinene (5.4 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹). nih.gov

The OH-initiated oxidation of this compound leads to the formation of organic peroxy radicals (RO₂). copernicus.org In the presence of nitrogen oxides (NOx), these RO₂ radicals can react with NO, regenerating OH or forming organic nitrates (RONO₂). copernicus.org Organic nitrates are typically less volatile and more hydrophilic, potentially contributing to SOA formation. copernicus.org An organic nitrate yield of 0.25 ± 0.04 has been determined from the reaction of NO with RO₂ derived from this compound. copernicus.org

In the absence of NOx, RO₂ radicals can undergo unimolecular isomerization reactions (autoxidation) or bimolecular reactions with hydroperoxy radicals (HO₂) or other RO₂ radicals. nih.govacs.org Computational studies have explored the initial stages of the this compound + OH photochemical oxidation mechanism in the absence of NOx, suggesting that alkoxy bond scission of the cyclohexyl ring likely leads to efficient HOM formation. nih.govacs.orgpnnl.govnih.gov Abstraction of primary hydrogens from methyl groups may also play a role. nih.govacs.orgnih.gov

Caronaldehyde is also a product of the OH-initiated oxidation of this compound, with a reported yield of 0.30 ± 0.05. copernicus.org

Table 2 presents reported OH reaction rate coefficients and product yields for this compound.

ReactionTemperature (K)Rate Coefficient (cm³ s⁻¹)ProductYield (%)Citation
This compound + OH304(8.0 ± 0.5) × 10⁻¹¹Caronaldehyde30 ± 5 copernicus.org
This compound + OH-(7.81 ± 0.95) × 10⁻¹¹Caronaldehyde- epslibrary.at
This compound + OH-8.0 × 10⁻¹¹-- nih.gov
RO₂ + NO--Organic Nitrate25 ± 4 copernicus.org

Formation of Highly Oxidized Organic Molecules (HOMs) in the Gas Phase

Both ozonolysis and OH-initiated oxidation of this compound can lead to the formation of highly oxidized organic molecules (HOMs) in the gas phase. rsc.orgresearchgate.nethelsinki.finih.govacs.orgpnnl.govnih.gov HOMs are characterized by a high oxygen content and low volatility, making them important precursors for SOA formation. nih.govacs.orgpnnl.govnih.gov

Studies have identified numerous HOMs from this compound ozonolysis, including monomers with chemical formulas ranging from C₇₋₁₀H₁₀₋₁₈O₆₋₁₄ and dimers with formulas from C₁₇₋₂₀H₂₄₋₃₄O₆₋₁₈. copernicus.orgresearchgate.net this compound ozonolysis has been shown to yield higher HOM concentrations compared to α-pinene ozonolysis, with a distinct distribution, suggesting different formation pathways. copernicus.org

The formation of HOMs is influenced by temperature. HOM signals from this compound ozonolysis decrease considerably at lower temperatures. copernicus.org For example, the estimated molar HOM yield decreased from approximately 3% at 20 °C to about 0.5% at 0 °C. copernicus.org Temperature also affects the HOM distribution, with the observed dimer-to-monomer ratios increasing at lower temperatures. copernicus.org

In the OH-initiated oxidation of this compound, alkoxy bond scission of the cyclohexyl ring is suggested to contribute to efficient HOM formation. nih.govacs.orgpnnl.govnih.gov

Secondary Organic Aerosol (SOA) Formation

The oxidation of this compound is a potentially important source of atmospheric secondary organic aerosol (SOA). copernicus.orgnih.govacs.orgpnnl.govnih.govresearchgate.net SOA is formed when low-volatility oxidation products partition from the gas phase to the particle phase.

Mechanisms and Composition of SOA from this compound Ozonolysis

SOA formation from this compound ozonolysis involves the partitioning of semi-volatile and low-volatility oxidation products into the aerosol phase. rsc.orgresearchgate.nethelsinki.fi The decomposition of the primary ozonide leads to the formation of Criegee intermediates and carbonyl compounds. aip.orgcopernicus.org Subsequent reactions of these intermediates, including isomerization and reactions with water or other atmospheric trace gases, produce a variety of oxygenated compounds. copernicus.orgrsc.org

Highly oxidized organic molecules (HOMs) formed during ozonolysis, including monomers and dimers, are significant contributors to SOA due to their low volatility. nih.govacs.orgpnnl.govnih.govcopernicus.orgresearchgate.net Studies have found that SOA from this compound oxidation is dominated by C₇–C₁₀ species. nih.govacs.orgpnnl.govnih.gov The oxygen content in the particle phase is generally higher than in the gas phase, with O₅ and O₆ species being dominant in the particle phase compared to O₂ and O₃ species in the gas phase. nih.gov

In experiments involving the ozonolysis of mixtures of this compound and α-pinene, evidence of VOC-cross-product dimers has been found in the SOA. researchgate.netacs.org These dimers are likely composed of monomeric units from both precursors, such as a dimer from cis-caric acid (a this compound product) and 10-hydroxy-pinonic acid (an α-pinene product). researchgate.netacs.org

Temperature and Humidity Dependence of SOA Formation and Particle Nucleation

Temperature and relative humidity (RH) influence the formation and properties of SOA from this compound oxidation. rsc.orgresearchgate.nethelsinki.firesearchgate.net

Under dry conditions (RH < 2%), SOA formation from this compound ozonolysis, in terms of both particle number and mass concentration, shows minimal temperature dependence at low initial concentrations (around 10 ppb). rsc.orgresearchgate.netcopernicus.orghelsinki.fi This contrasts with findings at higher initial concentrations and for other monoterpenes like α-pinene. rsc.orgresearchgate.netcopernicus.org However, the mass fraction of key oxidation products like cis-3-caric acid and cis-3-caronic acid does show temperature dependence, suggesting continuous condensation at lower temperatures and increased evaporation and further reactions at higher temperatures. rsc.orgresearchgate.nethelsinki.fi The oxygen-to-carbon ratios in the particle phase and the occurrence of HOMs in the gas phase show modest increases with higher temperatures. rsc.orgresearchgate.nethelsinki.fi

Higher relative humidity (around 80% RH) can lead to a considerable increase in the particle nucleation rate and particle number concentration compared to dry conditions. rsc.orgresearchgate.netcopernicus.orghelsinki.fi This is likely due to enhanced particle nucleation resulting from more stable cluster formation involving water and inorganics at increased RH. rsc.orgresearchgate.nethelsinki.fi However, RH does not appear to significantly affect the particle mass concentration from this compound ozonolysis. rsc.orgresearchgate.nethelsinki.fi

Table 3 illustrates the effect of temperature and humidity on SOA formation parameters from this compound ozonolysis based on experiments at a low initial concentration (10 ppb).

ConditionTemperature (°C)RH (%)SOA Mass ConcentrationParticle Number ConcentrationCitation
Dry0< 2Minimal dependenceMinimal dependence rsc.orgresearchgate.nethelsinki.fi
Dry10< 2Minimal dependenceMinimal dependence rsc.orgresearchgate.nethelsinki.fi
Dry20< 2Minimal dependenceMinimal dependence rsc.orgresearchgate.nethelsinki.fi
Humid10~80Not significantly affectedConsiderable increase rsc.orgresearchgate.nethelsinki.fi

Identification of Mixed Dimers from Co-oxidation of Monoterpenes

The atmospheric oxidation of monoterpenes, including this compound, leads to the formation of a variety of products, including highly oxygenated organic molecules (HOMs). These HOMs can undergo further reactions, including dimerization, which contributes to the formation of secondary organic aerosol (SOA). nih.govcopernicus.org Studies have identified numerous HOMs from this compound ozonolysis, including monomers and dimers. copernicus.orgcopernicus.org

Research indicates that the ozonolysis of this compound yields higher concentrations of HOMs compared to α-pinene, with a distinct distribution of products. copernicus.orgcopernicus.org Specifically, in this compound ozonolysis, dominant HOM monomers observed include those with formulas like C₁₀H₁₄,₁₆O₉ and C₉H₁₂,₁₄O₉. copernicus.org The most abundant dimer groups identified from this compound ozonolysis are C₂₀H₃₂Oₘ and C₁₉H₃₀Oₙ. copernicus.org This contrasts with α-pinene systems, where C₁₉H₂₈Oₙ dimers are more prevalent. copernicus.org

The formation of these dimers is influenced by temperature, with lower temperatures increasing the observed dimer-to-monomer ratios. copernicus.orgcopernicus.org For instance, in one study, the dimer-to-monomer ratio increased from approximately 0.8 at 20 °C to 1.5 at 0 °C during this compound ozonolysis. copernicus.orgcopernicus.org The identification of specific mixed dimers from the co-oxidation of this compound with other monoterpenes is an active area of research, providing insights into the complex chemical processes occurring in the atmosphere and their contribution to aerosol formation. Studies have also identified three dimers specifically from this compound oxidation. acs.orgau.dkresearchgate.net

Regional and Global Atmospheric Impact

Contribution to Biogenic Volatile Organic Compound (BVOC) Emissions and Aerosol Budget

Biogenic volatile organic compounds, including monoterpenes like this compound, are the largest source of global VOC emissions. copernicus.org Coniferous forests are major emitters of monoterpenes such as α-pinene, β-pinene, this compound, and limonene (B3431351). aaqr.org While α-pinene contributes significantly to global monoterpene emissions, this compound also represents a notable fraction, contributing approximately 4.5% of the total global annual monoterpene emissions, making it the seventh most abundant monoterpene species globally. copernicus.org

The oxidation products of BVOCs, particularly monoterpenes, are major contributors to the formation of secondary organic aerosol (SOA). nih.govpnas.orgresearchgate.netacs.orgepa.govnih.gov this compound is considered a potentially important precursor for SOA formation. nih.govacs.orgresearchgate.net Studies have shown that SOA yields from the oxidation of different BVOCs vary, with this compound exhibiting notable SOA formation potential. For example, in experiments involving NO₃ oxidation, this compound showed SOA yields of 38-65% at a mass loading of 10 μg m⁻³, which was significantly higher than that of α-pinene (zero yield) under similar conditions. nih.gov This highlights the importance of considering the specific mix of BVOC emissions when assessing regional SOA formation. nih.gov

Compared to α-pinene, this compound ozonolysis can lead to higher SOA mass and the formation of larger particles, suggesting that this compound oxidation products tend to condense more readily onto existing particles. au.dk This contrasts with α-pinene, which tends to contribute more to new particle formation. au.dk

Data on the contribution of different BVOC oxidation products to organic carbon (OC) in aerosols further illustrates the impact of monoterpenes. In studies of Arctic aerosols, total concentrations of α-/β-pinene oxidation products were significantly higher than those of isoprene (B109036) oxidation products, and monoterpenes were found to be major contributors to secondary OC during certain periods. acs.orgnih.gov While specific data solely for this compound's contribution to the total aerosol budget can be challenging to isolate due to the complex mixture of BVOCs, its significant emission rates and SOA formation potential indicate a substantial, albeit regionally variable, contribution.

Environmental Significance in Specific Ecosystems (e.g., Boreal Forests)

Boreal forests are significant sources of monoterpene emissions, including this compound. aaqr.org These ecosystems play a crucial role in regional atmospheric chemistry due to the large quantities of BVOCs they release. The environmental significance of this compound in such ecosystems lies in its direct involvement in the formation of atmospheric pollutants and its influence on atmospheric processes.

In boreal regions, the oxidation of monoterpenes contributes significantly to the formation of SOA, impacting regional air quality and potentially influencing climate through aerosol-radiation and aerosol-cloud interactions. The specific composition of BVOC emissions from boreal forests, including the relative abundance of this compound, affects the types and amounts of oxidation products formed, thereby influencing the properties and impacts of the resulting aerosols.

Furthermore, changes in environmental conditions, such as temperature and water availability, can affect the emission rates of monoterpenes like this compound from boreal forests. For example, studies have investigated the increase in monoterpene emissions under conditions related to global warming, such as a decrease in the water table of boreal peatlands. taylorandfrancis.com Such changes in emissions can have direct consequences for the atmospheric chemistry and aerosol burden in these sensitive ecosystems.

Use as Atmospheric Tracers for Source Identification

Biogenic volatile organic compounds, including this compound, can be used as atmospheric tracers to identify and apportion sources of air pollutants. The distinct emission profiles of different ecosystems and plant species mean that the presence and relative abundance of specific BVOCs can provide signatures for their sources.

Analysis of BVOC profiles can help discriminate emissions from different types of vegetation or even identify stress factors affecting plants. For instance, the concentrations of specific monoterpenes, including β-pinene and this compound, have been used to distinguish emissions from bark beetle-infested trees compared to healthy trees. taylorandfrancis.com This demonstrates the potential of using this compound as a tracer for specific biogenic sources and conditions within an ecosystem.

While the direct use of this compound as a sole atmospheric tracer might be limited by its atmospheric reactivity and the complexity of atmospheric transport and mixing, its inclusion in the analysis of a suite of BVOCs and their oxidation products can provide valuable information for source identification and apportionment studies. This is particularly relevant in regions with significant biogenic emissions, such as boreal forests, where understanding the origins of atmospheric compounds is crucial for effective environmental management and climate research.

Computational and Theoretical Approaches in 3 Carene Research

Molecular Modeling and Docking Simulations for Biological Systems

Molecular modeling and docking simulations are employed to understand how 3-Carene (B45970) and its derivatives interact with biological macromolecules, such as proteins. This is particularly relevant in the study of its reported biological activities, including potential sleep-enhancing en-journal.org, anti-inflammatory itb.ac.id, and antimicrobial effects mdpi.com.

For instance, molecular docking has been utilized to investigate the interaction of this compound with GABAA-benzodiazepine receptors, suggesting it acts as a positive modulator by binding to the benzodiazepine (B76468) site en-journal.org. Docking studies mapped this compound over pharmacophore models, indicating it mapped over hydrophobic features relevant to antagonist pharmacophores en-journal.org.

In the context of anti-inflammatory research, molecular docking simulations have explored the affinity of this compound for lipoxygenase (LOX), an enzyme involved in inflammatory pathways. Studies have shown that this compound can exhibit favorable binding affinity towards 5-LOX, suggesting its potential as a lipoxygenase inhibitor itb.ac.id. Molecular dynamics simulations further assess the stability of the complex formed between this compound and the target protein, providing insights into the dynamic behavior of the interaction itb.ac.idresearchgate.net. For example, molecular dynamics simulations of the δ-3-carene and 5-LOX complex showed decent stability over a 20 ns simulation period itb.ac.idresearchgate.net.

Molecular docking has also been applied to study the antibacterial mechanism of this compound against certain bacteria by simulating its binding with important bacterial proteins like MurA, OmpW, and AtpD, which are involved in cell wall synthesis and metabolism mdpi.com.

Homology modeling is often used in conjunction with docking when the crystal structure of the target protein is not available, allowing for the creation of a 3D model based on homologous proteins with known structures mdpi.comnih.gov. These models are then used for docking simulations to predict binding poses and affinities nih.gov.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of this compound, particularly in determining the energetics and pathways of chemical transformations. These calculations provide detailed information about transition states, activation energies, and reaction intermediates that are difficult to obtain experimentally.

Such calculations are extensively used to elucidate the mechanisms of atmospheric oxidation of this compound initiated by species like hydroxyl radicals (OH) and ozone (O₃). Quantum chemistry helps in calculating the rate coefficients of various unimolecular reactions, including peroxy and alkoxy radical rearrangements, hydrogen shifts, and bond scission reactions, which are crucial for understanding the formation of highly oxidized organic molecules (HOMs) and secondary organic aerosol (SOA) precursors nih.govacs.orgpnnl.govacs.org.

Studies employing quantum chemical methods have investigated the rate-limiting steps of this compound oxidation by ozone and OH radicals. researchgate.net. Various functionals and basis sets, such as B3LYP, PBE1PBE, BHandHLYP, and coupled cluster methods (e.g., CCSD(T)) with basis sets like 6-311G(d,p) and 6-311++G(d,p), are used to evaluate thermochemical and kinetic parameters researchgate.net. These calculations help predict the most likely reaction pathways and estimate rate coefficients, which can then be compared with experimental measurements researchgate.net. For instance, theoretical rate coefficients for ozonolysis and OH addition have shown reasonable agreement with experimental values researchgate.net.

Quantum chemical calculations are also applied to study the thermal decomposition of this compound, providing insights into the potential energy surface and identifying dominant initial decomposition pathways, such as hydrogen elimination and radical-mediated ring opening reactions x-mol.netresearchgate.netresearchgate.net. These calculations are essential for developing kinetic models of pyrolysis and combustion x-mol.netresearchgate.net.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural features of this compound and its derivatives with their biological or chemical activities. These computational methods are valuable for designing new compounds with improved properties and understanding the molecular basis of activity.

QSAR studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), have been applied to this compound derivatives, such as 3-caren-5-one oxime sulfonates, to investigate their antifungal activity semanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov. These studies develop statistical models that relate variations in molecular structure and associated physicochemical properties (e.g., steric and electrostatic fields) to observed biological responses semanticscholar.orgresearchgate.net.

By establishing a 3D-QSAR model, researchers can identify the structural requirements for optimal activity and predict the activity of new, untested compounds semanticscholar.orgresearchgate.netmdpi.com. For example, a 3D-QSAR model established for 3-caren-5-one oxime sulfonates showed good correlation coefficients (e.g., r² = 0.990, q² = 0.569), providing a theoretical basis for designing more effective antifungal agents semanticscholar.orgresearchgate.netmdpi.comnih.gov. These models can highlight the importance of specific regions of the molecule for interaction with a biological target researchgate.net.

SAR principles are also implicitly used in atmospheric chemistry to estimate reaction rate constants for various organic compounds based on their structural similarity to compounds with known reactivity copernicus.orghelsinki.ficopernicus.org. While explicit SAR models for some complex radical reactions of this compound derivatives may not always be available, computational case studies help validate and improve the applicability of existing SARs to more complex, functionalized molecules helsinki.fi.

Kinetic Modeling of Chemical and Atmospheric Transformations

Kinetic modeling involves the development of mathematical models to simulate the rates and pathways of chemical reactions. For this compound, kinetic modeling is crucial for understanding its fate in the atmosphere and its behavior under combustion or pyrolysis conditions.

Atmospheric kinetic models incorporate rate constants obtained from experimental studies and theoretical calculations (including quantum chemistry and SAR estimations) to simulate the complex reaction networks that this compound undergoes with atmospheric oxidants like OH radicals, ozone, and nitrate (B79036) radicals (NO₃) copernicus.orgcopernicus.orgnih.govdiva-portal.orgepslibrary.atepslibrary.atresearchgate.net. These models predict the concentrations of this compound and its oxidation products over time and help assess its contribution to the formation of tropospheric ozone and secondary organic aerosols nih.govnih.govdiva-portal.org.

Kinetic models have been developed to simulate the reactions of this compound with ozone and nitrogen oxides, comparing calculated concentrations and reaction extents with experimental chamber data nih.govdiva-portal.org. While models can accurately predict the behavior of stable species, accurately capturing the full complexity of radical chemistry and product formation, particularly HOMs, remains an active area of research nih.govpnnl.govacs.org. Computational mechanisms are developed to describe the initial stages of this compound oxidation and explain the formation of observed products nih.govpnnl.govacs.org.

Kinetic modeling is also applied to study the thermal decomposition and combustion of this compound, which is relevant for evaluating its potential as a biofuel x-mol.netresearchgate.net. Detailed kinetic models, often automatically generated based on predicted reaction pathways and calculated rate coefficients, can consist of thousands of species and reactions x-mol.netresearchgate.net. These models are validated against experimental data, such as species conversion and product yields, to assess their accuracy in describing the reaction kinetics x-mol.netresearchgate.net. Rate of production analyses derived from these models help identify the dominant reaction pathways under specific conditions x-mol.netresearchgate.netresearchgate.net.

Future Research Directions and Unexplored Avenues

Advancements in Synthetic Methodology and Derivatization

Future research in 3-Carene (B45970) synthesis and derivatization focuses on developing more efficient, sustainable, and selective methods to produce this compound and a wider range of its derivatives. This includes exploring novel catalytic systems and reaction conditions. For instance, studies have investigated the isomerization of this compound to 2-Carene (B1609329) using catalysts like Na/o-chlorotoluene, with research exploring solvent-free conditions to improve efficiency orientjchem.orgresearchgate.net. Further work is needed to optimize conversion and selectivity in such isomerization reactions and to minimize the formation of by-products like cymenes orientjchem.orgresearchgate.net.

The potential of this compound as a renewable feedstock for polymer synthesis is another area of active research. Studies have explored its transformation into lactones, such as α-carenelactone and ε-carenelactone, which can then be polymerized into polyesters with potentially valuable thermal properties rsc.org. Future research could focus on developing more direct and environmentally friendly routes to these monomers and exploring the synthesis of other novel polymers from this compound derivatives. The application of biocatalysts in the synthesis of compounds with desired olfactory properties from this compound is also an area for future exploration benthamdirect.com.

Furthermore, this compound serves as a chiral platform for the synthesis of various compounds, including heterocyclic structures, sulfur- and selenium-containing derivatives for asymmetric synthesis, and amino derivatives researchgate.net. Future research will likely delve into expanding the repertoire of such transformations, focusing on regioselectivity and stereoselectivity to access a wider array of bioactive molecules and materials. The development of novel derivatization techniques, such as fluorinated carbon tag derivatization combined with fluorous solid-phase extraction, initially explored for glycans, could potentially be adapted and optimized for the analysis and isolation of this compound derivatives acs.org.

Further Elucidation of Novel Biological Mechanisms

While this compound has shown various biological activities, including anti-inflammatory, antibacterial, antifungal, and sedative effects, a deeper understanding of the underlying molecular mechanisms is needed true-blue.coen-journal.orgnih.gov. Future research should focus on elucidating the precise pathways and targets through which this compound exerts its effects.

For example, research has indicated that this compound may enhance sleep by targeting GABAA-benzodiazepine receptors en-journal.orgnih.gov. Future studies are needed to fully elucidate its effect on sleep stages and architecture through techniques like EEG and EMG en-journal.orgnih.gov. The potential of this compound to stimulate bone growth and repair by affecting osteoblasts and osteoclasts has been observed, but the precise mechanisms behind these effects require further investigation true-blue.coresearchgate.net. Research suggests this might involve influencing mitogen-activated protein kinases and the expression of genes like osteopontin (B1167477) and type I collagen researchgate.net.

Studies on the antibacterial mechanism of this compound against specific bacteria like Pseudomonas fragi have shown that it can affect cell membrane properties, disrupt amino acid and energy metabolism, and induce oxidative stress researchgate.net. Future research could expand these studies to a wider range of bacterial species and investigate the specific molecular targets involved. The potential of this compound derivatives as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is a promising target for cancer therapy, also warrants further investigation mdpi.com.

Future research should also include clinical trials and comparative studies to assess the medicinal efficacy of this compound in humans for various conditions true-blue.co.

Refined Understanding of Atmospheric Chemistry and Ecological Roles

This compound is a significant biogenic volatile organic compound (BVOC) emitted by plants, particularly pine trees, and plays a role in atmospheric chemistry and ecological interactions wikipedia.orgdntb.gov.uaresearchgate.net. Future research is crucial to refine the understanding of its atmospheric fate and ecological functions.

In atmospheric chemistry, studies have investigated the reaction of this compound with oxidants like NO₃ radicals and ozone, highlighting its potential to form secondary organic aerosol (SOA) acs.orgacs.orgresearchgate.net. Future research needs to further elucidate the complex mechanisms of gas- and particle-phase product formation from these reactions under varying atmospheric conditions, including different temperatures and relative humidity acs.orgacs.org. Computational mechanisms can support experimental findings in understanding these processes ucdavis.eduacs.org. Comparing the SOA formation from this compound with other monoterpenes like α-pinene under different conditions is also important for a comprehensive atmospheric model researchgate.netacs.org.

Ecologically, this compound can act as a defensive compound in plants researchgate.net. Research has shown that symbiotic fungi associated with bark beetles can reduce this compound concentrations in their growth media, suggesting a role in mediating plant-insect interactions researchgate.net. Future studies could explore the intricate ecological roles of this compound in plant defense, its interactions with various organisms (insects, fungi, bacteria), and how environmental factors influence its emission and function dntb.gov.uaresearchgate.net. The increased emission of this compound in pine trees after inoculation with pinewood nematode suggests its potential as a marker for early infection, an area that could be further explored researchgate.net.

Integration of Multi-Omics Data for Comprehensive Biological Insight

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics, etc.) holds significant promise for gaining a comprehensive understanding of this compound's biological effects and its role in biological systems researchgate.netcd-genomics.comfrontlinegenomics.com. This approach can reveal complex interactions and pathways that are not apparent from single-omics studies frontlinegenomics.comnih.gov.

Future research could apply integrated multi-omics analyses to study how organisms respond to this compound exposure. For instance, combining transcriptomics and metabolomics could help identify the genes and metabolic pathways affected by this compound in studies related to bone health, sleep, or antimicrobial activity researchgate.netresearchgate.net. Proteomics could provide insights into the proteins whose expression or modification is altered by this compound researchgate.net.

Studies have already begun to utilize integrated proteomics and metabolomics to investigate the antibacterial mechanism of this compound, revealing differential expression of proteins and metabolites involved in various metabolic processes researchgate.net. Future perspectives in this area include exploring multi-omics and in situ investigations to understand the broader implications in microbiological studies, including nutritional and health-related aspects researchgate.net.

Integrating epigenomics data (e.g., DNA methylation, histone modifications, chromatin accessibility) with other omics datasets could shed light on how this compound might influence gene regulation at an epigenetic level cd-genomics.comfrontlinegenomics.com. This could be particularly relevant in understanding its long-term biological effects or its role in plant defense responses. The application of advanced multi-omics integration tools and methodologies will be crucial for analyzing the complex datasets generated and extracting meaningful biological insights nih.gov.

Q & A

Q. How can researchers determine the ionization energy (IE) of 3-carene experimentally, and what methodological considerations ensure accuracy?

Photoelectron spectroscopy (PE) is the primary method for measuring this compound’s ionization energy. Vertical ionization energy values (e.g., 8.61 eV) are derived from PE spectra by identifying the onset of the highest occupied molecular orbital (HOMO) band. Methodological rigor requires calibration with reference compounds, control of experimental conditions (e.g., temperature, pressure), and validation against computational models (e.g., density functional theory) . Researchers must report both adiabatic and vertical IE values to account for molecular relaxation post-ionization .

Q. What are the standard protocols for synthesizing and characterizing this compound derivatives in organic chemistry research?

Synthesis of this compound derivatives typically involves functionalization via ozonolysis, epoxidation, or hydroboration. Characterization requires gas chromatography–mass spectrometry (GC-MS) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and infrared (IR) spectroscopy to confirm functional groups. For novel compounds, provide full spectral data (e.g., 1^{1}H/13^{13}C NMR chemical shifts, coupling constants) and elemental analysis results. Known compounds require literature citations for identity confirmation .

Q. How should researchers design experiments to investigate this compound’s atmospheric oxidation kinetics, and what parameters must be controlled?

Atmospheric oxidation studies using chamber simulations (e.g., SAPHIR chamber) require control of NOx levels (<2 ppbv), temperature (300–304 K), and OH/O3 concentrations. Rate constants (e.g., kOH=8.0×1011k_{\text{OH}} = 8.0 \times 10^{-11} cm<sup>3</sup> s<sup>−1</sup>) are measured via time-resolved decay of reactants using FTIR or chemical ionization mass spectrometry (CIMS). Validate yields (e.g., caronaldehyde: 30% from OH oxidation) against kinetic models like MCM v3.3.1 .

Advanced Research Questions

Q. How can discrepancies in reported organic nitrate (RONO2) yields from this compound oxidation be reconciled across studies?

Discrepancies in RONO2 yields (e.g., 25% for ∆this compound vs. 10% for caronaldehyde) arise from differences in NOx conditions, RO2 radical branching ratios, and detection limits of NOy analyzers. Advanced studies should employ time-resolved NOy measurements and quantum chemical calculations to map RO2 + NO pathways. Cross-validate using chamber experiments with isotope-labeled NOx .

Q. What statistical frameworks are optimal for analyzing contradictory data on this compound’s photolysis frequency in environmental chambers?

When experimental photolysis frequencies exceed theoretical predictions (e.g., by a factor of 7 for caronaldehyde), apply multivariate regression to account for unmeasured variables (e.g., chamber wall reactions, secondary aerosol formation). Use Bayesian inference to quantify uncertainties in cross-section measurements and quantum yield assumptions. Report confidence intervals for all derived parameters .

Q. How can researchers ensure reproducibility in this compound bioactivity assays, given variability in plant extraction protocols?

Standardize extraction methods using Soxhlet extraction with nonpolar solvents (e.g., hexane) and validate purity via GC-FID. For bioassays, include positive controls (e.g., α-pinene) and negative controls (solvent-only). Use ANOVA to assess intra- and inter-laboratory variability, and adhere to NIH guidelines for preclinical reporting (e.g., cell line authentication, dose-response curves) .

Methodological Best Practices

Q. What strategies mitigate bias in ethnobotanical surveys targeting this compound-rich plant species?

Employ double-blind sampling: Field researchers and lab analysts should operate independently. Use 5-point Likert scales to quantify traditional knowledge (e.g., medicinal use frequency) and pre-test questionnaires for reliability (Cronbach’s α >0.7). Triangulate data with phytochemical analyses and ethnohistorical records .

Q. How should computational studies validate this compound’s reaction mechanisms with ozone?

Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with kinetic Monte Carlo simulations. Validate transition states using intrinsic reaction coordinate (IRC) analysis and compare computed rate constants (e.g., kO3=4.4×1017k_{\text{O}_3} = 4.4 \times 10^{-17} cm<sup>3</sup> s<sup>−1</sup>) against experimental chamber data .

Q. What ethical and technical considerations apply to this compound toxicity studies in animal models?

Follow ARRIVE guidelines for experimental design: Specify species, strain, and sample size justification. Use LC-MS/MS to quantify this compound metabolites in plasma. Include sham controls for inhalation studies and report attrition rates. Ethical approval must address humane endpoints and CO2 euthanasia protocols .

Data Interpretation & Reporting

Q. How can researchers address low concordance between GC-MS and NMR data in this compound metabolite profiling?

Apply orthogonal analytical methods (e.g., HPLC-DAD vs. GC-MS) and use principal component analysis (PCA) to identify outliers. For NMR, optimize shimming and calibration with deuterated solvents. Report signal-to-noise ratios and integration thresholds for minor peaks .

Q. What metrics should be prioritized when comparing this compound’s radical scavenging activity across studies?

Use standardized assays (e.g., DPPH, ABTS) with Trolox equivalents for quantification. Report IC50 values, reaction times, and solvent systems. Address solvent polarity effects via Hansen solubility parameters and adjust for auto-oxidation using negative controls .

Hypothesis Development & Validation

Q. How can the FINER criteria improve hypothesis formulation for this compound’s role in terpenoid biosynthesis?

Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible : Use stable isotope labeling (e.g., 13^{13}C-glucose) to track this compound biosynthesis in Pinus sylvestris.
  • Novel : Investigate uncharacterized cytochrome P450 enzymes in biosynthetic pathways.
  • Relevant : Link findings to climate change impacts on terpene emissions .

Q. What experimental designs resolve controversies over this compound’s enantioselective effects in insect olfaction studies?

Use chiral GC columns to isolate (+)- and (-)-3-carene enantiomers. Conduct electroantennography (EAG) with controlled release devices. Apply generalized linear mixed models (GLMMs) to account for individual insect variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Carene
Reactant of Route 2
3-Carene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.